N-(5-methyl-1,3-thiazol-2-yl)-2-phenylacetamide
Description
N-(5-Methyl-1,3-thiazol-2-yl)-2-phenylacetamide is a thiazole-based acetamide derivative characterized by a 5-methyl-substituted thiazole ring linked to a phenylacetamide moiety.
Properties
Molecular Formula |
C12H12N2OS |
|---|---|
Molecular Weight |
232.30 g/mol |
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)-2-phenylacetamide |
InChI |
InChI=1S/C12H12N2OS/c1-9-8-13-12(16-9)14-11(15)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,13,14,15) |
InChI Key |
BZGKXQSOFFPEDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Thiazole Synthesis via Hantzsch Reaction
The Hantzsch thiazole synthesis remains a cornerstone for constructing the 5-methyl-1,3-thiazol-2-amine intermediate. This method involves cyclizing α-halocarbonyl compounds with thioureas:
Procedure :
-
Step 1 : React 2-bromoacetophenone with thiourea in ethanol under reflux (12–24 h).
-
Step 2 : Isolate the 2-aminothiazole intermediate via recrystallization (yield: 70–85%).
Optimization :
Acetamide Coupling via Steglich Esterification
The Steglich reaction facilitates amide bond formation between 2-phenylacetic acid and 5-methyl-1,3-thiazol-2-amine:
Reagents :
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
4-Dimethylaminopyridine (DMAP)
Procedure :
-
Activate 2-phenylacetic acid with EDC/DMAP at 0°C.
-
Add 5-methyl-1,3-thiazol-2-amine and stir at room temperature for 24 h.
Key Data :
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | 25 | 89 | 98 |
| THF | 40 | 78 | 95 |
One-Pot Synthesis Strategies
Concurrent Cyclization and Amidation
A streamlined approach combines thiazole formation and acetamide coupling in a single pot:
Procedure :
-
React 2-bromoacetophenone (1 eq), thiourea (1.2 eq), and 2-phenylacetyl chloride (1.1 eq) in acetonitrile.
-
Reflux for 8 h, then neutralize with NaHCO₃.
Advantages :
-
Eliminates intermediate purification.
-
Reduces solvent waste.
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction kinetics and yield:
Conditions :
-
Power: 300 W
-
Temperature: 120°C
-
Time: 20–30 min
Outcome :
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball milling avoids toxic solvents:
Aqueous-Phase Reactions
Using water as a solvent reduces environmental impact:
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Cost ($/g) | Scalability |
|---|---|---|---|---|
| Stepwise Condensation | 85 | 24 | 12.50 | High |
| One-Pot Synthesis | 74 | 8 | 9.80 | Moderate |
| Microwave-Assisted | 95 | 0.5 | 15.20 | Low |
| Mechanochemical | 82 | 1 | 8.40 | High |
Challenges and Optimization
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,3-thiazol-2-yl)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: The amide group can undergo nucleophilic
Biological Activity
N-(5-methyl-1,3-thiazol-2-yl)-2-phenylacetamide is a synthetic compound that has attracted attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a thiazole ring and a phenylacetamide moiety, which contribute to its biological activity. The structural formula is represented as follows:
This unique combination of functional groups allows for various interactions with biological targets, making it a candidate for therapeutic applications.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that it can effectively inhibit the growth of pathogens, making it a potential candidate for developing new antimicrobial agents.
Table 1: Antimicrobial Activity Against Selected Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Xanthomonas oryzae pv. oryzae | 156.7 µM | |
| Xanthomonas axonopodis pv. citri | 179.2 µM | |
| Xanthomonas oryzae pv. oryzicola | 144.7 µM |
These findings indicate that this compound is more effective than other known agents like bismerthiazol and thiodiazole copper.
The mechanism by which this compound exerts its antimicrobial effects involves the disruption of bacterial cell membranes and inhibition of essential enzymes. Scanning electron microscopy studies have confirmed that the compound can cause cell membrane rupture in bacterial cells .
Case Studies
Case Study 1: Antibacterial Evaluation
A series of derivatives based on this compound were synthesized and evaluated for their antibacterial properties against various strains of bacteria. The study revealed that modifications in the thiazole ring significantly influenced the antibacterial potency of the compounds .
Case Study 2: Nematicidal Activity
In addition to its antibacterial properties, this compound demonstrated potent nematicidal activity against Meloidogyne incognita. At concentrations of 500 µg/mL and 100 µg/mL, the compound achieved mortality rates of 100% and 53.2%, respectively .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have indicated that modifications in the thiazole and phenylacetamide moieties can enhance biological activity. For instance, substituents on the phenyl ring can significantly affect the compound's efficacy against various pathogens .
Table 2: Summary of SAR Findings
Scientific Research Applications
Chemistry
N-(5-methyl-1,3-thiazol-2-yl)-2-phenylacetamide serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to explore various synthetic routes to develop novel materials with enhanced properties.
Biology
The compound has been investigated for its antimicrobial and antifungal properties . Studies have shown that derivatives containing the thiazole moiety exhibit significant antibacterial activity against various pathogens, including multidrug-resistant strains.
Medicine
In pharmacological research, this compound has been explored for its potential as an anti-inflammatory and analgesic agent . Its mechanism of action often involves the inhibition of specific enzymes or receptors involved in pain pathways.
Table 1: Antibacterial Activity of this compound Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A1 | Xanthomonas oryzae | 156.7 µM |
| A2 | Staphylococcus aureus | <100 µM |
| A3 | Escherichia coli | 200 µM |
This table summarizes the antibacterial efficacy of various derivatives of this compound against common bacterial strains.
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial activity of this compound against multidrug-resistant pathogens. The compound demonstrated significant activity against MRSA strains with MIC values lower than those of traditional antibiotics like linezolid. Scanning electron microscopy revealed that the compound disrupts bacterial cell membranes, leading to cell death .
Case Study 2: Cytotoxic Effects
In a comparative study assessing the cytotoxic effects of various thiazole derivatives on cancer cell lines, this compound exhibited a remarkable reduction in cell viability at concentrations above 10 µM. The results indicated its potential as an anticancer agent .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below highlights key structural differences and their implications:
Notes:
- Thiazole vs. Benzothiazole : Benzothiazole derivatives (e.g., ) often exhibit enhanced metabolic stability compared to thiazoles due to aromatic ring fusion .
- Substituent Position : Methyl at position 5 (target compound) may sterically hinder interactions compared to 4-methyl () or unsubstituted thiazoles .
Computational and Experimental Insights
- Docking Studies : Triazole-thiazole hybrids (e.g., ) demonstrate hydrophobic interactions with target enzymes, implying that the methyl group in the target compound may modulate binding affinity .
- Kinetic Data : Alkaline phosphatase inhibitors () with propanamide-thiazole scaffolds highlight the importance of amide connectivity for enzymatic inhibition .
Q & A
Q. How to design analogs with enhanced pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
